1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,5-dimethoxybenzyl)piperazine
Overview
Description
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,5-dimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups substituted with methoxy and benzyloxy groups, attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,5-dimethoxybenzyl)piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Intermediate Benzyl Halides: The synthesis begins with the preparation of 3-(benzyloxy)-4-methoxybenzyl chloride and 2,5-dimethoxybenzyl chloride. These intermediates are typically synthesized by reacting the corresponding benzyl alcohols with thionyl chloride or phosphorus tribromide under anhydrous conditions.
Nucleophilic Substitution Reaction: The prepared benzyl halides are then reacted with piperazine in the presence of a base such as potassium carbonate or sodium hydroxide. This nucleophilic substitution reaction results in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize production costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,5-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl groups can be reduced to the corresponding toluene derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of toluene derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,5-dimethoxybenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties. It serves as a lead compound for the development of new therapeutic agents.
Biological Studies: It is used in biological assays to study receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic targets.
Chemical Research: The compound is used as a building block in organic synthesis, enabling the development of new chemical entities with diverse functionalities.
Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,5-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to neurotransmitter receptors, modulating their activity, and influencing signal transduction pathways. Additionally, it may inhibit specific enzymes, leading to altered biochemical processes and therapeutic effects.
Comparison with Similar Compounds
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,5-dimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(2,3-Dichlorophenyl)piperazine: Investigated for its antipsychotic and antiemetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological and chemical properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O4/c1-31-25-10-12-26(32-2)24(18-25)20-30-15-13-29(14-16-30)19-23-9-11-27(33-3)28(17-23)34-21-22-7-5-4-6-8-22/h4-12,17-18H,13-16,19-21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFVTXOEPMMEKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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